2-(4-Hydroxymethyl-phenoxy)-propionic acid
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Overview
Description
2-(4-Hydroxymethyl-phenoxy)-propionic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a specialty product often used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxymethyl-phenoxy)-propionic acid can be achieved through several methods. One common method involves the reaction of benzenediol with ethyl lactate. The process includes monohydroxy protection to prevent the formation of diether, followed by hydroxyl deprotection and hydrolysis . This method is advantageous due to its mild conditions, short reaction time, simple post-treatment, high yield, and low production cost .
Another method involves the reaction of 2-(4-halogenated phenoxy)propionic acid with 30% liquid alkali and a supported copper chloride catalyst in an autoclave at temperatures between 150°C and 160°C. The product is then filtered and acidified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxymethyl-phenoxy)-propionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
2-(4-Hydroxymethyl-phenoxy)-propionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxymethyl-phenoxy)-propionic acid involves its interaction with specific molecular targets and pathways. In the context of herbicides, similar compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in broad-leaf plants . This mechanism allows for selective weed control in monocotyledonous crops such as wheat and maize.
Comparison with Similar Compounds
2-(4-Hydroxymethyl-phenoxy)-propionic acid can be compared with other phenoxypropionic acid compounds:
2-(4-Hydroxyphenoxy)propionic acid: This compound is similar in structure but lacks the hydroxymethyl group.
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound has a chloro and methyl group instead of the hydroxymethyl group.
2-(4-Methylphenyl)propanoic acid: This compound has a methyl group instead of the hydroxymethyl group.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGQEBFPJYEGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326110 |
Source
|
Record name | 2-[4-(hydroxymethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77391-08-3 |
Source
|
Record name | NSC523988 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523988 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(hydroxymethyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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